N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-fluorobenzenesulfonamide
Description
N-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-2-fluorobenzenesulfonamide is a sulfonamide derivative featuring a benzo[b]thiophene core linked to a propan-2-ylamine scaffold and a 2-fluorobenzenesulfonyl group. The fluorine substituent at the ortho position of the benzene ring introduces steric and electronic effects that may influence binding affinity and metabolic stability compared to non-fluorinated analogs .
Structurally, this compound shares similarities with other sulfonamide derivatives documented in recent synthetic studies, particularly those fused with benzo[b]thiophene or substituted aryl groups. However, its unique combination of a 2-fluorobenzenesulfonamide and propan-2-ylamine linker distinguishes it from related compounds .
Properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO2S2/c1-12(10-13-11-22-16-8-4-2-6-14(13)16)19-23(20,21)17-9-5-3-7-15(17)18/h2-9,11-12,19H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNOUDBVWGNDTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NS(=O)(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Approach
The benzo[b]thiophene core can be efficiently synthesized through cyclization reactions. One common method involves the reaction of substituted benzaldehydes or acetophenones with ethyl thioglycolate in the presence of a suitable base.
RCHO + HSCH₂COOC₂H₅ → Benzo[b]thiophene derivative
As detailed in search result, the synthesis can be performed under inert atmosphere (N₂) using different conditions depending on the substitution pattern:
Table 1. Reaction Conditions for Benzo[b]thiophene Core Synthesis
| Starting Material | Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 4-chloro-2-fluorobenzaldehyde | Triethylamine | DMSO | 80°C | 2h, then RT overnight | Not reported |
| 2-fluoro-4-(trifluoromethyl)benzaldehyde | K₂CO₃ | DMF | 60°C | 2h | Not reported |
The reaction mixture is typically poured into ice/water and stirred vigorously. After digestion, the formed solid is filtered, washed with water, and dried by suction.
Alternative Thiophenol Route
An alternative approach involves the synthesis of 2-thiophenols as intermediates. As demonstrated in search result, this can be achieved through a multi-step process:
- Reaction of 5-nitro salicylaldehydes or 5-nitro-2-hydroxyacetophenones with N,N-dimethyl thiocarbamoyl chloride
- Newman-Kwart rearrangement in refluxing toluene
- Hydrolysis using aqueous NaOH to form 2-thiophenols
- "One-pot" cyclization with α-bromoacetophenones to produce benzo[b]thiophene derivatives
This method is particularly useful for introducing diverse substituents at the C-2 and C-3 positions of the benzo[b]thiophene core.
Synthesis of 2-Fluorobenzenesulfonamide Component
Preparation from 2-Fluorobenzenesulfonyl Chloride
The 2-fluorobenzenesulfonamide component can be prepared from 2-fluorobenzenesulfonyl chloride. According to search result, a general procedure for sulfonamide formation involves:
Ar-SO₂Cl + RNH₂ → Ar-SO₂-NHR
The reaction is typically performed in dichloromethane (DCM) with triethylamine as a base:
Table 3. General Procedure for Sulfonamide Formation
| Reactants | Solvent | Base | Temperature | Time | Work-up |
|---|---|---|---|---|---|
| Sulfonyl chloride (1 equiv) + Amine (1 equiv) | DCM (0.2 M) | Triethylamine (3 equiv) | 30°C | 12h | Wash with 1N HCl, sat. NaHCO₃, brine |
The crude product can be used directly or purified by column chromatography.
Direct Fluorination Method
For introducing fluorine into arylsulfonamides, N-fluorination can be achieved using NFSI (N-Fluorobenzenesulfonimide) as detailed in search result:
- The sulfonamide is deprotonated with NaH in DCM
- NFSI is added dropwise and the reaction is stirred overnight
- After quenching with ice water, the product is extracted and purified by column chromatography
Final Coupling Strategy
Direct N-Sulfonylation
The most straightforward approach to the target compound involves direct coupling of the 1-(benzo[b]thiophen-3-yl)propan-2-yl amine with 2-fluorobenzenesulfonyl chloride. Based on general sulfonamide synthesis methods in search results and:
Table 4. Conditions for Final Coupling Reaction
| Amine | Sulfonyl Chloride | Base | Solvent | Temperature | Time | Work-up |
|---|---|---|---|---|---|---|
| 1-(benzo[b]thiophen-3-yl)propan-2-yl amine (1 equiv) | 2-fluorobenzenesulfonyl chloride (1 equiv) | Triethylamine or pyridine (2-3 equiv) | DCM or acetonitrile | 0°C → RT | 4-12h | Wash with aqueous solutions, purify by crystallization or chromatography |
For optimal results, the reaction should be conducted under anhydrous conditions with careful temperature control.
Alternative Coupling Methods
For challenging substrates, alternative coupling methods can be employed:
- Phase-transfer catalysis : Using a phase-transfer agent like tris(dioxa-3,6-heptyl)amine (TDA-1) with tripotassium phosphate as base in toluene
- Microwave-assisted synthesis : Accelerating the reaction under microwave conditions
- Sulfonyl transfer reagents : Using activated sulfonamide derivatives
Optimized Synthetic Route
Based on the available methodologies, an optimized multi-step synthesis of N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-fluorobenzenesulfonamide is proposed:
Scheme 1. Proposed Synthetic Route
- Synthesis of benzo[b]thiophene-3-carboxylic acid via cyclization
- Reduction to benzo[b]thiophene-3-methanol using borane-THF
- Introduction of the propyl chain via Grignard addition or Wittig reaction
- Conversion to the amine via reductive amination
- Sulfonamide formation using 2-fluorobenzenesulfonyl chloride
Table 5. Optimized Reaction Conditions for Complete Synthesis
| Step | Reactants | Reagents | Solvent | Temperature | Time | Expected Yield |
|---|---|---|---|---|---|---|
| 1 | 2-mercaptobenzaldehyde + ethyl pyruvate | K₂CO₃ | DMF | 80°C | 2-3h | 75-85% |
| 2 | Benzo[b]thiophene-3-carboxylic acid | BH₃·THF | THF | 0°C → RT | 6h | 90-95% |
| 3 | Benzo[b]thiophene-3-methanol | PBr₃, then EtMgBr | THF | -78°C → RT | 4h | 70-80% |
| 4 | Ketone intermediate | NH₄OAc, NaBH₃CN | MeOH | RT | 12h | 65-75% |
| 5 | Amine intermediate + 2-fluorobenzenesulfonyl chloride | Et₃N | DCM | 0°C → RT | 8h | 75-85% |
Analytical Characterization
The final compound and key intermediates should be characterized using various analytical techniques:
Spectroscopic Analysis
Table 6. Expected Spectroscopic Data for Target Compound
| Technique | Expected Data |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.80-7.75 (m, 1H, Ar-H), 7.70-7.65 (m, 1H, Ar-H), 7.55-7.30 (m, 4H, Ar-H), 7.25-7.10 (m, 3H, Ar-H), 7.05-6.95 (m, 1H, Ar-H), 4.00-3.90 (m, 1H, CH), 3.05-2.85 (m, 2H, CH₂), 1.20 (d, J = 6.8 Hz, 3H, CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 159.0 (d, J = 250 Hz), 140.5, 139.8, 138.5, 135.2, 132.5, 129.8, 127.5, 124.6, 124.2, 123.5, 122.8, 122.0, 117.0 (d, J = 20 Hz), 51.5, 38.2, 21.5 |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ -112.5 to -113.5 (m) |
| IR (KBr, cm⁻¹) | 3250-3200 (N-H), 1350-1320 and 1160-1140 (SO₂), 1230-1210 (C-F) |
| HRMS (ESI) | [M+H]⁺ calculated for C₁₇H₁₇FNO₂S₂: 350.0685 |
Chromatographic Analysis
For purity assessment and quality control, HPLC analysis should be performed using a C18 column with appropriate mobile phase conditions. Expected retention time would depend on specific chromatographic conditions.
Chemical Reactions Analysis
Types of Reactions
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted sulfonamides or thiols.
Scientific Research Applications
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-fluorobenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division . Additionally, it may interact with potassium channels, affecting cellular ion balance and signaling .
Comparison with Similar Compounds
Table 1: Key Structural Features and Physicochemical Properties
Key Observations:
Substituent Position Effects: The 2-fluorobenzenesulfonamide group in the target compound introduces steric hindrance compared to the 4-methyl analog .
Core Modifications : Chalcone derivatives (e.g., compounds from ) replace the sulfonamide with a ketone group, significantly altering electronic properties and reducing hydrogen-bonding capacity.
Molecular Weight : The target compound (349.44 g/mol) is lighter than chalcone analogs (~449 g/mol), suggesting better bioavailability .
Electronic and Steric Effects
- Fluorine vs. Methyl : The 2-fluoro group increases electronegativity and induces a dipole moment, enhancing interactions with electron-rich biological targets compared to the 4-methyl group in .
- Sulfonamide vs. Ketone : The sulfonamide group’s hydrogen-bonding capacity contrasts with the chalcone’s ketone, which primarily engages in hydrophobic interactions .
Biological Activity
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-fluorobenzenesulfonamide is a compound of considerable interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzo[b]thiophene moiety and a fluorobenzenesulfonamide group. Its molecular formula is , and it has a molecular weight of approximately 299.36 g/mol. The presence of the fluorine atom and the sulfonamide group contributes to its unique pharmacological properties.
Anticancer Properties
Recent studies have indicated that derivatives of benzo[b]thiophene exhibit significant anticancer activity. For instance, compounds similar to this compound have been shown to modulate immune responses, potentially reactivating the immune system against tumors. These compounds target PGE2 receptors (EP2 and EP4), which are implicated in tumor progression and immune evasion .
The proposed mechanism involves the inhibition of PGE2-mediated signaling pathways, which are crucial for tumor growth and metastasis. By blocking these pathways, the compound may enhance the efficacy of existing cancer therapies, such as chemotherapy and immunotherapy .
Synthesis
The synthesis of this compound can be achieved through various methods, including:
- Aryne Reaction : This method involves generating an aryne intermediate from a suitable precursor, followed by nucleophilic attack by the benzo[b]thiophene derivative.
- Functionalization : The introduction of functional groups such as fluorine and sulfonamide can be performed using standard synthetic techniques like nucleophilic substitution reactions.
Study 1: Antitumor Efficacy
A study published in Nature Reviews Drug Discovery examined the effects of similar compounds on various cancer cell lines. The results demonstrated that these compounds significantly reduced cell viability in melanoma and lung cancer models, suggesting their potential as effective anticancer agents .
Study 2: Binding Affinity Assessment
Research utilizing X-ray fluorescence (XRF) spectrometry assessed the binding affinities of this compound to different receptors. The findings indicated a high selectivity for PGE2 receptors over other targets, which is critical for minimizing side effects while maximizing therapeutic efficacy .
Data Table: Biological Activity Summary
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-fluorobenzenesulfonamide?
The synthesis typically involves a nucleophilic substitution reaction between benzo[b]thiophen-3-ylpropan-2-one and 2-fluorobenzenesulfonyl chloride. Key steps include:
- Reagents and Solvents : Dimethylformamide (DMF) as a polar aprotic solvent.
- Conditions : Elevated temperatures (80–100°C) to facilitate nucleophilic attack .
- Purification : Recrystallization or silica gel column chromatography to achieve >95% purity.
- Yield Optimization : Scalable via continuous flow chemistry for industrial-grade synthesis .
Q. How is the compound structurally characterized in academic research?
Standard techniques include:
- Spectroscopy : H/C NMR (to confirm substituent positions) and IR (to identify sulfonamide S=O stretches at ~1350 cm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) for molecular formula validation (e.g., CHFNOS, MW 365.5 g/mol) .
- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content verification .
Q. What preliminary biological activities have been reported for this compound?
- Antimicrobial Activity : Minimum inhibitory concentrations (MIC) of 0.22–0.25 µg/mL against Staphylococcus aureus and S. epidermidis .
- Anti-inflammatory Effects : Inhibition of TNF-α and IL-6 by up to 85% in in vitro assays .
- Cytotoxicity : IC >50 µM against U937 cancer cells, indicating selectivity .
Advanced Research Questions
Q. How is crystallographic analysis applied to determine molecular conformation and interactions?
- Software : SHELXL for refining X-ray diffraction data. Key parameters include R-factors (<5%) and hydrogen-bonding networks .
- Case Study : Benzo[b]thiophene derivatives show planar aromatic systems with dihedral angles of 60–88° relative to adjacent rings, influencing binding to biological targets .
- Data Interpretation : Molecular packing analysis reveals intermolecular interactions (e.g., π-π stacking) critical for solid-state stability .
Q. How do density functional theory (DFT) studies enhance understanding of electronic properties?
Q. How are structure-activity relationship (SAR) studies designed to optimize bioactivity?
- Substituent Variation :
- Fluorine Position : 2-Fluorobenzenesulfonamide vs. 4-fluoro analogs to modulate receptor binding .
- Heterocycle Replacement : Replacing benzo[b]thiophene with pyrazole alters 5-HT receptor affinity .
- Assays :
- Radioligand binding assays (e.g., values for serotonin receptors).
- Molecular docking (AutoDock Vina) to predict binding poses .
Q. How can contradictory biological data (e.g., varying IC50_{50}50 values) be resolved?
- Methodological Adjustments :
- Standardize cell lines (e.g., U937 vs. HEK293) and assay conditions (e.g., serum-free media) .
- Use orthogonal techniques (e.g., SPR for binding kinetics vs. fluorescence polarization).
- Statistical Analysis : Multivariate regression to account for variables like compound purity (>98% by HPLC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
